Methyl 5-amino-4-phenylpicolinate
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Overview
Description
Methyl 5-amino-4-phenylpicolinate is an organic compound belonging to the picolinate family It is characterized by a picolinic acid core substituted with an amino group at the 5-position and a phenyl group at the 4-position, with a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-4-phenylpicolinate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-phenylpyridine-2-carboxylic acid.
Amination: The carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂). The acid chloride is then reacted with ammonia (NH₃) to introduce the amino group at the 5-position.
Esterification: The resulting 5-amino-4-phenylpicolinic acid is then esterified using methanol (CH₃OH) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors for the amination and esterification steps.
Purification: Employing techniques such as recrystallization and chromatography to ensure high purity of the final product.
Quality Control: Implementing rigorous quality control measures to maintain consistency and meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-4-phenylpicolinate undergoes several types of chemical reactions:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The nitro derivatives can be reduced back to the amino group using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or bromine (Br₂).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination.
Major Products
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 5-amino-4-phenylpicolinate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl 5-amino-4-phenylpicolinate involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-amino-4-methylpicolinate: Similar structure but with a methyl group instead of a phenyl group.
Methyl 5-amino-4-chloropicolinate: Contains a chlorine atom at the 4-position instead of a phenyl group.
Properties
Molecular Formula |
C13H12N2O2 |
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Molecular Weight |
228.25 g/mol |
IUPAC Name |
methyl 5-amino-4-phenylpyridine-2-carboxylate |
InChI |
InChI=1S/C13H12N2O2/c1-17-13(16)12-7-10(11(14)8-15-12)9-5-3-2-4-6-9/h2-8H,14H2,1H3 |
InChI Key |
XXNUEEQDMQLZAN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C(C(=C1)C2=CC=CC=C2)N |
Origin of Product |
United States |
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